molecular formula C14H21N3O2 B14875940 4,4'-(Pyridin-4-ylmethanediyl)dimorpholine

4,4'-(Pyridin-4-ylmethanediyl)dimorpholine

Cat. No.: B14875940
M. Wt: 263.34 g/mol
InChI Key: GAZGPNVOYNEFNB-UHFFFAOYSA-N
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Description

4,4’-(Pyridin-4-ylmethanediyl)dimorpholine is a chemical compound characterized by the presence of a pyridine ring connected to two morpholine groups via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Pyridin-4-ylmethanediyl)dimorpholine typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the use of 4-methylpyridine, which undergoes deprotonation with a strong base such as lithium diisopropylamide (LDA) to form a nucleophilic intermediate. This intermediate then reacts with morpholine to form the desired product .

Industrial Production Methods

Industrial production of 4,4’-(Pyridin-4-ylmethanediyl)dimorpholine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Pyridin-4-ylmethanediyl)dimorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the morpholine groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

4,4’-(Pyridin-4-ylmethanediyl)dimorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Pyridin-4-ylmethanediyl)dimorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Pyridin-4-ylmethanediyl)dimorpholine is unique due to the presence of both pyridine and morpholine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

4-[morpholin-4-yl(pyridin-4-yl)methyl]morpholine

InChI

InChI=1S/C14H21N3O2/c1-3-15-4-2-13(1)14(16-5-9-18-10-6-16)17-7-11-19-12-8-17/h1-4,14H,5-12H2

InChI Key

GAZGPNVOYNEFNB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=NC=C2)N3CCOCC3

Origin of Product

United States

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